2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and methoxyethyl groups attached to an indole and acetamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-chloro-6-fluorophenylacetic acid: This can be achieved through the chlorination and fluorination of phenylacetic acid.
Coupling with indole derivative: The 2-chloro-6-fluorophenylacetic acid is then coupled with an indole derivative under specific reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biological responses . Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can be compared with other similar compounds, such as:
2-chloro-6-fluorophenylacetic acid: This compound shares a similar phenylacetic acid backbone but lacks the indole and methoxyethyl groups.
1-(2-chloro-6-methylphenyl)-3-(4-fluorophenyl)urea: This compound has a similar chloro and fluoro substitution pattern but differs in its urea functional group.
6-chloro-4-(2-fluorophenyl)-2-methylquinazoline: This compound features a quinazoline ring system with similar chloro and fluoro substitutions.
Properties
Molecular Formula |
C19H18ClFN2O2 |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C19H18ClFN2O2/c1-25-11-10-23-9-8-13-17(6-3-7-18(13)23)22-19(24)12-14-15(20)4-2-5-16(14)21/h2-9H,10-12H2,1H3,(H,22,24) |
InChI Key |
VBGIOGCSNXOZDH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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